molecular formula C25H26N6O4S B2710259 1-((2-((3-acetylphenyl)amino)-2-oxoethyl)thio)-N-(sec-butyl)-4-methyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1114653-86-9

1-((2-((3-acetylphenyl)amino)-2-oxoethyl)thio)-N-(sec-butyl)-4-methyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

Cat. No. B2710259
CAS RN: 1114653-86-9
M. Wt: 506.58
InChI Key:
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Description

Molecular Structure Analysis

The molecular structure of this compound would be characterized by various spectroscopic techniques, including NMR and IR spectroscopy, after its synthesis .

Scientific Research Applications

Synthesis and Chemical Properties

  • Novel Synthesis Methods : Studies have focused on developing new synthetic routes for similar compounds, such as the synthesis of 2,3-dihydro-5H-oxazolo[2,3-b]quinazolin-5-one from anthranilamide and isocyanates, offering insights into innovative synthetic methodologies (Chern et al., 1988).

  • Regioselectivity Studies : Research has been conducted on the regioselectivity of electrophilic attack on related structures, such as 4-methyl-1-thioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazolin-5-one, providing valuable information on the chemical behavior of these compounds (Fathalla et al., 2000).

Biological Activity and Pharmaceutical Applications

  • Antimicrobial Properties : Various derivatives, such as 1,2,4-triazolo[4,3-c]quinazolines, have shown potential antimicrobial activities, indicating their potential use in developing new antibacterial agents (Zeydi et al., 2017).

  • Antineurotic Activity : Certain derivatives have been identified as promising for antineurotic activity, especially in the context of male reproductive and erectile dysfunction treatment, highlighting their potential therapeutic applications (Danylchenko et al., 2016).

  • Adenosine Receptor Antagonists : Compounds in this class, specifically 2‐amino[1,2,4]triazolo[1,5‐c]quinazolines, have been found to be potent adenosine receptor antagonists, suggesting their use in targeting various physiological processes mediated by adenosine receptors (Burbiel et al., 2016).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For instance, some triazole derivatives have shown promising antibacterial activity .

Safety and Hazards

The safety and hazards associated with this compound would need to be assessed through toxicity studies. Some similar compounds have shown a good safety profile in antimicrobial activity studies .

properties

IUPAC Name

1-[2-(3-acetylanilino)-2-oxoethyl]sulfanyl-N-butan-2-yl-4-methyl-5-oxo-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N6O4S/c1-5-14(2)26-22(34)17-9-10-19-20(12-17)31-24(30(4)23(19)35)28-29-25(31)36-13-21(33)27-18-8-6-7-16(11-18)15(3)32/h6-12,14H,5,13H2,1-4H3,(H,26,34)(H,27,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAFZTHDQRCHXQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)C1=CC2=C(C=C1)C(=O)N(C3=NN=C(N23)SCC(=O)NC4=CC=CC(=C4)C(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

506.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-({[(3-acetylphenyl)carbamoyl]methyl}sulfanyl)-N-(butan-2-yl)-4-methyl-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

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